molecular formula C23H13BrClI2NO3 B3825342 N-{2-[(1-bromo-2-naphthyl)oxy]-5-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide

N-{2-[(1-bromo-2-naphthyl)oxy]-5-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide

Cat. No. B3825342
M. Wt: 720.5 g/mol
InChI Key: PKEHAAHLZSGILJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(1-bromo-2-naphthyl)oxy]-5-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide, commonly known as BCI-121, is a small molecule inhibitor that has been developed for the treatment of cancer. The compound has been found to have a potent anti-tumor activity against a range of cancer cell lines.

Scientific Research Applications

BCI-121 has been extensively studied for its anti-tumor activity. It has been found to inhibit the growth of various cancer cell lines, including breast, prostate, lung, and colon cancer. BCI-121 has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is an important mechanism for the treatment of cancer.

Mechanism of Action

The mechanism of action of BCI-121 involves the inhibition of a protein called Bcl-2. Bcl-2 is a protein that is overexpressed in many types of cancer cells, and it plays a role in preventing apoptosis. By inhibiting Bcl-2, BCI-121 promotes apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, BCI-121 has been found to have other biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including protein kinase C and cyclin-dependent kinase 4. BCI-121 has also been found to inhibit the growth of blood vessels, which is important for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of BCI-121 for lab experiments is its potency. It has been found to be effective at low concentrations, which makes it a useful tool for studying the mechanism of action of Bcl-2 inhibitors. However, one limitation of BCI-121 is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on BCI-121. One area of interest is the development of more potent Bcl-2 inhibitors. Another area of research is the identification of biomarkers that can predict the response to BCI-121 treatment. Additionally, the combination of BCI-121 with other cancer therapies, such as chemotherapy and radiation therapy, is an area of active investigation. Finally, the development of more soluble forms of BCI-121 may improve its usefulness in lab experiments and clinical applications.
Conclusion:
In conclusion, BCI-121 is a promising small molecule inhibitor that has shown potent anti-tumor activity against a range of cancer cell lines. Its mechanism of action involves the inhibition of Bcl-2, which promotes apoptosis in cancer cells. BCI-121 has other biochemical and physiological effects and is a useful tool for studying the mechanism of action of Bcl-2 inhibitors. Future research directions include the development of more potent inhibitors, the identification of biomarkers, and the combination with other cancer therapies.

properties

IUPAC Name

N-[2-(1-bromonaphthalen-2-yl)oxy-5-chlorophenyl]-2-hydroxy-3,5-diiodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13BrClI2NO3/c24-21-15-4-2-1-3-12(15)5-7-20(21)31-19-8-6-13(25)9-18(19)28-23(30)16-10-14(26)11-17(27)22(16)29/h1-11,29H,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEHAAHLZSGILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OC3=C(C=C(C=C3)Cl)NC(=O)C4=C(C(=CC(=C4)I)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13BrClI2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(1-bromonaphthalen-2-yl)oxy]-5-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{2-[(1-bromo-2-naphthyl)oxy]-5-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide
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N-{2-[(1-bromo-2-naphthyl)oxy]-5-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide
Reactant of Route 3
N-{2-[(1-bromo-2-naphthyl)oxy]-5-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide
Reactant of Route 4
N-{2-[(1-bromo-2-naphthyl)oxy]-5-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide
Reactant of Route 5
N-{2-[(1-bromo-2-naphthyl)oxy]-5-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide
Reactant of Route 6
Reactant of Route 6
N-{2-[(1-bromo-2-naphthyl)oxy]-5-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide

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